molecular formula C7H15N3O2 B1488259 3,4-Dimethoxypyrrolidine-1-carboximidamide CAS No. 1694790-25-4

3,4-Dimethoxypyrrolidine-1-carboximidamide

Cat. No.: B1488259
CAS No.: 1694790-25-4
M. Wt: 173.21 g/mol
InChI Key: COJYMFHTBBAMDF-UHFFFAOYSA-N
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Description

3,4-Dimethoxypyrrolidine-1-carboximidamide is a pyrrolidine-based carboximidamide derivative characterized by two methoxy groups at the 3- and 4-positions of the pyrrolidine ring. Pyrrolidine’s saturated five-membered ring provides conformational flexibility, while the methoxy substituents enhance solubility and modulate electronic properties. This compound is structurally distinct from pyrazole-derived carboximidamides, which feature a partially unsaturated heterocyclic core .

Properties

IUPAC Name

3,4-dimethoxypyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-11-5-3-10(7(8)9)4-6(5)12-2/h5-6H,3-4H2,1-2H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJYMFHTBBAMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidrazone Route via Reaction with Cyclic Anhydrides

A notable method involves the reaction of N3-substituted amidrazones with cyclic anhydrides such as 2,3-dimethylmaleic anhydride. This approach has been shown to yield pyrrole-2,5-dione derivatives, which are structurally related to pyrrolidine carboximidamides through ring transformations.

  • The reaction is typically carried out in solvents like toluene, chloroform, or diethyl ether.
  • Optimal yields (75–95%) are achieved at the boiling points of chloroform or toluene, significantly faster than at room temperature.
  • The presence of sterically hindering substituents can affect product formation, as seen with 2-pyridyl substituents requiring diethyl ether at room temperature for product isolation.
  • This method highlights the importance of solvent and temperature in directing the reaction pathway and yield.

Cyclization and Functional Group Introduction via Thiocarbonyldiimidazole

Another approach involves the synthesis of related heterocyclic compounds through the use of 1,1'-thiocarbonyldiimidazole, which facilitates the formation of carboximidamide groups by converting amines to thiourea intermediates.

  • For example, 2-(phenylphosphanyl)aniline reacts with 1,1'-thiocarbonyldiimidazole in degassed tetrahydrofuran (THF) at 80°C for 48 hours, yielding the corresponding thiourea derivative in up to 97% yield.
  • This method demonstrates the utility of thiocarbonyldiimidazole in introducing carboximidamide-like functionalities under mild conditions with high efficiency.
  • The reaction conditions are finely tuned to avoid by-product formation, with stoichiometric control of reagents and reaction time being critical.

Pyrrolidine Ring Formation via Condensation Reactions

Synthesis of pyrrolidine derivatives substituted with benzimidazole moieties has been achieved via condensation of chloroacetamide precursors with malononitrile or ethyl acetoacetate in the presence of potassium carbonate and dimethylformamide as solvent.

  • The reaction mixture is refluxed for approximately 6 hours.
  • Products such as 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-amino-5-oxo-4,5-dihydro-1H-pyrrol-3-carbonitrile are isolated in yields around 73%.
  • The method involves nucleophilic substitution followed by cyclization to form the pyrrolidine ring bearing functional groups including carboximidamide analogs.
  • Characterization data confirm the structure and purity of the products, with melting points, IR, NMR, and mass spectra consistent with expected compounds.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Amidrazone reaction with cyclic anhydrides N3-substituted amidrazones, 2,3-dimethylmaleic anhydride, toluene/chloroform/ether, reflux 75–95 High yield, relatively fast Sensitive to substituent sterics
Thiocarbonyldiimidazole-mediated synthesis 1,1'-thiocarbonyldiimidazole, amines, THF, 80°C, 48 h Up to 97 High selectivity, mild conditions Requires careful reagent control
Condensation with malononitrile/ethyl acetoacetate Chloroacetamide derivatives, K2CO3, DMF, reflux 6 h ~65–81 Straightforward, good yields Longer reaction times

Detailed Research Findings

  • The amidrazone approach demonstrates that solvent choice and temperature critically influence the reaction pathway, favoring pyrrole-2,5-dione derivatives formation, which can be precursors or analogs in pyrrolidine carboximidamide synthesis.
  • Thiocarbonyldiimidazole is effective for converting amines into carboximidamide functionalities, offering a practical route with high yields and scalability demonstrated by prolonged reaction times and stoichiometric reagent use.
  • The condensation method provides a versatile route to functionalized pyrrolidine derivatives, with the ability to introduce various substituents and functional groups, confirmed by extensive spectroscopic analysis.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxypyrrolidine-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of pyrrolidone derivatives.

  • Reduction: Production of reduced pyrrolidine derivatives.

  • Substitution: Generation of various substituted pyrrolidine compounds.

Scientific Research Applications

3,4-Dimethoxypyrrolidine-1-carboximidamide has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action may vary depending on the context and application, but it generally involves modulation of biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4-Dimethoxypyrrolidine-1-carboximidamide with structurally analogous carboximidamide derivatives, focusing on core structure, substituent effects, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name (Reference) Core Structure Substituents Key Properties Inferred
This compound Pyrrolidine (saturated) 3,4-dimethoxy groups on pyrrolidine High flexibility, moderate solubility, basic amidine group
5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Dihydropyrazole (partially unsaturated) 3,4-dimethoxyphenyl at position 5 Aromatic π-stacking capability, reduced flexibility, increased lipophilicity
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Dihydropyrazole 4-methoxyphenyl at position 5 Enhanced electron-donating effects, potential for improved metabolic stability
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Dihydropyrazole 3-nitrophenyl at position 5 Electron-withdrawing effects, increased acidity of amidine group

Key Differences

Core Structure :

  • Pyrrolidine (saturated): Offers conformational flexibility and reduced steric hindrance, favoring interactions with flexible binding pockets.
  • Dihydropyrazole (partially unsaturated): Introduces rigidity and planar aromaticity, enabling π-π interactions with biological targets .

Substituent Effects :

  • Methoxy Groups : In this compound, methoxy groups on the aliphatic ring enhance solubility via polar interactions, whereas methoxy-substituted aryl groups (e.g., in compound 8 ) contribute to lipophilicity and aromatic stabilization.
  • Electron-Donating/Withdrawing Groups : Nitro substituents (compound 9 ) reduce the basicity of the amidine group compared to methoxy derivatives, impacting binding to acidic residues in enzymes.

Biological Implications :

  • Pyrrolidine derivatives may exhibit better membrane permeability due to reduced polarity, while dihydropyrazole analogs could show stronger target affinity in hydrophobic pockets.
  • The absence of aromaticity in this compound may reduce intercalation or interferences with cytochrome P450 enzymes compared to aryl-substituted analogs .

Biological Activity

3,4-Dimethoxypyrrolidine-1-carboximidamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H12N2O2
  • Molecular Weight : 168.19 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for its binding affinity with target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can act as a modulator for certain receptors, influencing signal transduction pathways crucial for cell communication.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Activity Type Description
AntimicrobialDemonstrated efficacy against various bacterial strains.
Anti-inflammatoryPotential to reduce inflammation markers in vitro.
CytotoxicityExhibits selective cytotoxicity against certain cancer cell lines.
NeuroprotectiveShows promise in protecting neuronal cells from apoptosis under stress conditions.

Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.

Anti-inflammatory Effects

In vitro studies demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in activated peripheral blood mononuclear cells (PBMCs). This suggests a potential role in managing inflammatory conditions.

Cytotoxicity in Cancer Cells

Research involving various cancer cell lines revealed that this compound exhibited selective cytotoxic effects. The compound was found to induce apoptosis in breast cancer cells while sparing normal cells, indicating its potential as a targeted therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxypyrrolidine-1-carboximidamide
Reactant of Route 2
3,4-Dimethoxypyrrolidine-1-carboximidamide

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